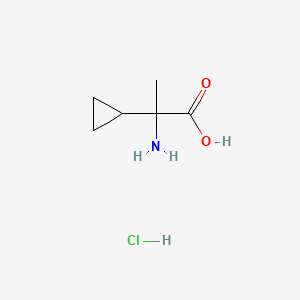
5-Amino-4-chloro-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-chloro-2-fluorobenzoic acid is a halogen benzoic acid . It is a non-liquid crystalline carboxylic acid derivative .
Synthesis Analysis
The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid involves a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid, CH3OH, and H2SO4 heated to reflux for 6 hours and then cooled to 25°C .Molecular Structure Analysis
The molecular structure of 5-Amino-4-chloro-2-fluorobenzoic acid can be found in various databases .Chemical Reactions Analysis
5-Amino-2-chloro-4-fluorobenzoic acid is used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, mefenamic acid, and meclofenamic acid .Physical And Chemical Properties Analysis
5-Amino-4-chloro-2-fluorobenzoic acid has a molecular weight of 189.57 . It is a white solid and is stored at a temperature of 0-5°C .Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
Photodiagnosis and Surgery : Studies have highlighted the use of 5-aminolevulinic acid (5-ALA) for inducing protoporphyrin IX (PpIX) fluorescence in cancer surgery, aiding in the visualization of tumor margins, especially in gliomas. This approach demonstrates the potential of fluorinated compounds in enhancing surgical outcomes through improved tumor delineation (Valdes et al., 2019).
Chemotherapy Development : Research on fluorinated pyrimidines, like 5-fluorouracil (5-FU), shows their significant role in cancer chemotherapy. These compounds are used to treat a wide range of cancers, with studies focusing on their metabolism, mechanisms of action, and the development of new formulations to improve efficacy and reduce toxicity (Gmeiner, 2020).
Environmental and Material Applications
- Luminescent Materials : Research into nanostructured luminescent micelles incorporating fluorophores illustrates the use of fluorinated compounds in creating sensors for hazardous materials, including nitroaromatic explosives. This highlights the versatility of fluorinated compounds in developing advanced materials for environmental monitoring and safety (Paria et al., 2022).
Pharmacology and Toxicology
Pharmacological Review : Chlorogenic acid, a fluorinated compound, has been studied for its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective effects. This underscores the potential health benefits of fluorinated compounds beyond their use in cancer treatment (Naveed et al., 2018).
Drug Interactions and Toxicity : The pharmacology, toxicity, and drug interactions of flucytosine, another fluorinated compound, have been reviewed, emphasizing the importance of understanding the adverse effects and interactions of fluorinated drugs to enhance clinical outcomes (Vermes et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-4-chloro-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSRABQCSOHYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-chloro-2-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)





